Ethyl 2-(benzofuran-3-yl)acetate
Overview
Description
Ethyl 2-(benzofuran-3-yl)acetate is an organic compound that belongs to the class of benzofuran derivatives. . The structure of this compound consists of a benzofuran ring attached to an ethyl acetate group, making it a versatile compound for various chemical reactions and applications.
Mechanism of Action
Target of Action
Benzofuran compounds, which include ethyl 2-(benzofuran-3-yl)acetate, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran derivatives can have significant cell growth inhibitory effects .
Biochemical Pathways
Benzofuran derivatives have been shown to have dramatic anticancer activities .
Pharmacokinetics
The pharmacokinetics of benzofuran derivatives are an active area of research .
Result of Action
Benzofuran derivatives have been shown to have significant cell growth inhibitory effects .
Action Environment
The action environment of benzofuran derivatives is an active area of research .
Biochemical Analysis
Cellular Effects
Some benzofuran compounds have been found to have significant cell growth inhibitory effects on different types of cancer cells
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(benzofuran-3-yl)acetate can be synthesized through several methods. One common method involves the reaction of salicylic aldehyde derivatives with ethyl diazoacetates in the presence of a catalyst such as HBF4, followed by treatment with concentrated H2SO4 . Another method involves the use of ethyl 2-(chloromethyl)-4-phenylquinoline-3-carboxylate and salicylaldehydes in a one-pot synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(benzofuran-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield benzofuran-3-carboxylic acid, while reduction can produce benzofuran-3-ylmethanol.
Scientific Research Applications
Ethyl 2-(benzofuran-3-yl)acetate has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Ethyl 2-(benzofuran-3-yl)acetate can be compared with other similar benzofuran derivatives, such as:
Amiodarone: A well-known antiarrhythmic drug with a benzofuran structure.
Angelicin: A compound with anti-inflammatory and anti-cancer properties.
Bergapten: Known for its use in treating skin disorders and its phototoxic properties.
Nodekenetin: Exhibits various biological activities, including anti-tumor effects.
Xanthotoxin: Used in the treatment of skin diseases and has phototoxic properties.
Usnic Acid: A natural product with antibacterial and antifungal activities.
This compound is unique due to its specific structure and the range of reactions it can undergo, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 2-(1-benzofuran-3-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-2-14-12(13)7-9-8-15-11-6-4-3-5-10(9)11/h3-6,8H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSGDCGDXQLDKGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=COC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428738 | |
Record name | ethyl 2-(benzofuran-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82156-58-9 | |
Record name | ethyl 2-(benzofuran-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30428738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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